molecular formula C14H18N2 B1601102 2-(1-Benzylpiperidin-3-YL)acetonitrile CAS No. 5562-20-9

2-(1-Benzylpiperidin-3-YL)acetonitrile

Cat. No.: B1601102
CAS No.: 5562-20-9
M. Wt: 214.31 g/mol
InChI Key: QLRIWGFJEARQCE-UHFFFAOYSA-N
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Description

“2-(1-Benzylpiperidin-3-YL)acetonitrile” is a chemical compound with the linear formula C14H18N2 . It has a molecular weight of 214.31 . This compound is used in scientific research, with applications ranging from medicinal chemistry to drug discovery.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 . This indicates that the molecule contains 14 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .

The melting point is between 54 - 56 degrees Celsius .

Scientific Research Applications

Coordination Polymers and Luminescence

  • Coordination Polymers Construction : Acetonitrile facilitates the formation of unprecedented lanthanide-containing coordination polymers, showcasing its role in the development of new materials with potentially unique properties such as thermal stability and luminescence under UV irradiation, useful in materials science and photophysical studies (Calvez, Daiguebonne, & Guillou, 2011).

Photophysical Properties and Heterodinuclear Complexes

  • Luminescent Self-Assembled Heterodinuclear Complexes : In the presence of acetonitrile, segmental ligands react with lanthanides and zinc to form strongly luminescent heterodinuclear complexes, indicating acetonitrile's role in facilitating reactions leading to compounds with significant photophysical properties (Piguet et al., 1996).

Catalysis and Synthetic Chemistry

  • Gold(I)-Catalyzed Synthesis of Benzofurans : Acetonitrile acts as a solvent in gold(I)-catalyzed reactions, leading to the efficient synthesis of 3-iodo-2-acyl benzofurans, showcasing its utility in catalysis and the synthesis of complex organic molecules (Fernández-Canelas, Rubio, & González, 2019).

Chemical Synthesis and Reaction Mechanisms

  • Tandem aza-Piancatelli Rearrangement : Demonstrates acetonitrile's role as a reaction medium for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting its importance in organic synthesis and the exploration of reaction mechanisms (Reddy et al., 2012).

Material Science and Sensing Applications

  • Colorimetric Sensing of Fluoride Anions : A study on benzamide derivatives synthesized from acetonitrile reveals their solid-state properties and introduces a compound capable of colorimetric sensing of fluoride anions, underscoring acetonitrile's role in the development of sensory materials and environmental monitoring (Younes et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H332, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRIWGFJEARQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494360
Record name (1-Benzylpiperidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-20-9
Record name (1-Benzylpiperidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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